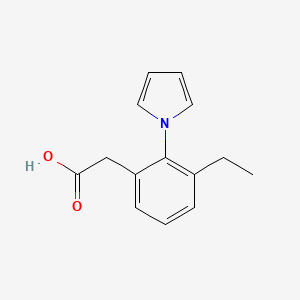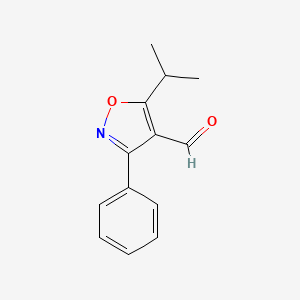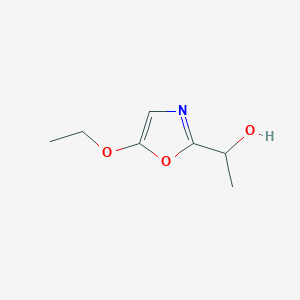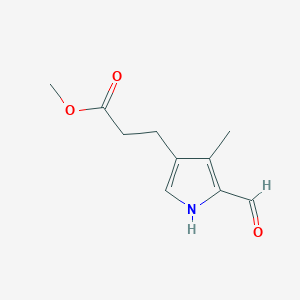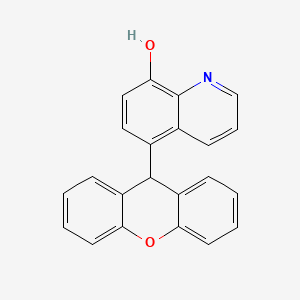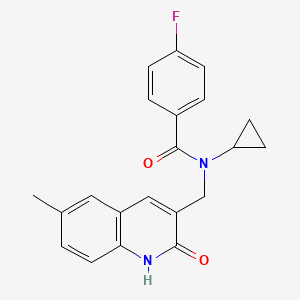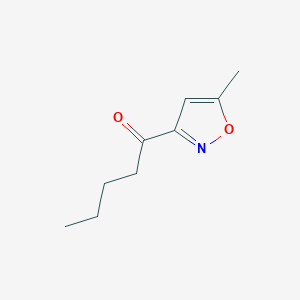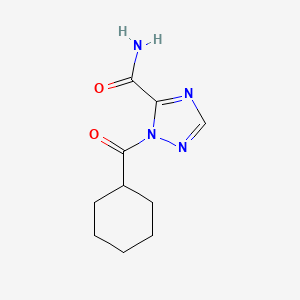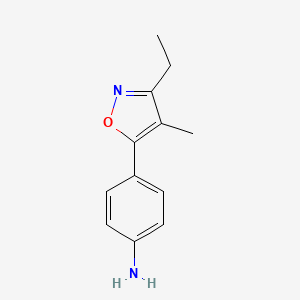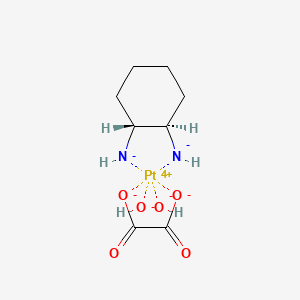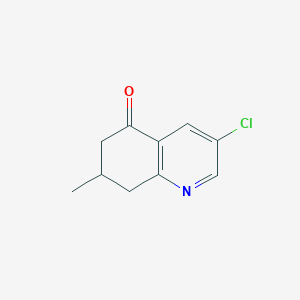![molecular formula C13H23CuN7O3S B12882267 (L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper](/img/structure/B12882267.png)
(L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (L-Alaninato-O,O’)[N-cyano-N’-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N’'-methylguanidine-NN]hydroxy copper is a complex coordination compound It features a copper ion coordinated with a ligand system that includes L-alanine, a cyano group, a methylguanidine derivative, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (L-Alaninato-O,O’)[N-cyano-N’-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N’'-methylguanidine-NN]hydroxy copper typically involves the following steps:
Ligand Preparation: The ligand system is synthesized by reacting 5-methyl-1H-imidazole-4-carbaldehyde with 2-mercaptoethylamine to form the thioether linkage. This intermediate is then reacted with N-cyano-N’-methylguanidine to form the final ligand.
Complex Formation: The prepared ligand is then reacted with a copper(II) salt, such as copper(II) sulfate or copper(II) chloride, in the presence of L-alanine under controlled pH conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The copper center in the compound can undergo oxidation reactions, potentially forming higher oxidation state species.
Reduction: Similarly, the copper center can be reduced, which might be useful in redox catalysis.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, oxygen, and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand or by changing the solvent to favor the substitution.
Major Products
Oxidation: Higher oxidation state copper complexes.
Reduction: Lower oxidation state copper complexes.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique ligand environment can provide selectivity and efficiency in catalytic cycles.
Biology
Biologically, the compound might interact with biomolecules, potentially serving as a model for copper-containing enzymes. It could also be explored for its antimicrobial properties due to the presence of copper.
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. Copper complexes have been studied for their anticancer and anti-inflammatory properties, and this compound could offer similar benefits.
Industry
Industrially, the compound could be used in materials science for the development of new materials with specific electronic or magnetic properties. It might also find applications in environmental chemistry for pollutant degradation.
Mechanism of Action
The mechanism by which (L-Alaninato-O,O’)[N-cyano-N’-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N’'-methylguanidine-NN]hydroxy copper exerts its effects involves coordination chemistry principles. The copper ion can participate in redox reactions, and the ligand environment can stabilize various oxidation states of copper. The molecular targets and pathways involved would depend on the specific application, such as enzyme mimicking in biological systems or electron transfer in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Copper(II) sulfate: A simple copper salt used in various applications.
Copper(II) chloride: Another common copper salt with different reactivity.
Copper(II) acetylacetonate: A coordination compound with different ligands but similar applications in catalysis.
Uniqueness
The uniqueness of (L-Alaninato-O,O’)[N-cyano-N’-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N’'-methylguanidine-NN]hydroxy copper lies in its complex ligand system, which provides a unique environment around the copper ion. This can lead to distinct reactivity and selectivity in its applications, setting it apart from simpler copper compounds.
Properties
Molecular Formula |
C13H23CuN7O3S |
|---|---|
Molecular Weight |
420.98 g/mol |
IUPAC Name |
copper;2-aminopropanoate;1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydroxide |
InChI |
InChI=1S/C10H16N6S.C3H7NO2.Cu.H2O/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;1-2(4)3(5)6;;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);2H,4H2,1H3,(H,5,6);;1H2/q;;+2;/p-2 |
InChI Key |
YOMMPBXASNMMNK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NC)NC#N.CC(C(=O)[O-])N.[OH-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12882197.png)
